2-Amino-2-(2-chlorophenyl)acetonitrile hydrochloride
Description
Properties
IUPAC Name |
2-amino-2-(2-chlorophenyl)acetonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2.ClH/c9-7-4-2-1-3-6(7)8(11)5-10;/h1-4,8H,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHIVAAOHWQPKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)N)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49704-74-7 | |
| Record name | Benzeneacetonitrile, α-amino-2-chloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49704-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-chlorophenyl)acetonitrile hydrochloride typically involves the reaction of 2-chlorobenzyl cyanide with ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{2-chlorobenzyl cyanide} + \text{NH}_3 \rightarrow \text{2-Amino-2-(2-chlorophenyl)acetonitrile} ]
The product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, and the product is typically purified through recrystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-chlorophenyl)acetonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Organic Synthesis
2-Amino-2-(2-chlorophenyl)acetonitrile hydrochloride is primarily used as an intermediate in organic synthesis. It facilitates the construction of various complex molecules through:
- Nucleophilic Substitution : The compound can undergo nucleophilic attacks at the nitrile carbon, leading to diverse functionalized derivatives.
- Oxidation and Reduction Reactions : It can be oxidized to produce amides or acids, while reduction can convert the nitrile to primary amines.
Research has indicated potential biological activities associated with 2-amino derivatives:
- Antimicrobial Properties : Studies have explored its efficacy against various bacterial strains, suggesting that modifications to the compound can enhance its antimicrobial potency.
- Anticancer Activity : Preliminary studies indicate that certain derivatives may exhibit cytotoxic effects on cancer cells, warranting further investigation into their mechanisms of action.
Pharmaceutical Applications
The compound serves as a precursor in the synthesis of various pharmaceuticals:
- Drug Development : It is utilized in the synthesis of drugs targeting parasitic infections, such as closantel sodium, which is effective against nematodes in veterinary medicine .
- Therapeutic Agents : Investigations into its derivatives have shown promise for treating autoimmune diseases due to their immunosuppressive properties .
Case Studies
Several case studies highlight the applications of 2-amino compounds in drug discovery:
- Antiparasitic Drug Synthesis :
- Cytotoxicity Studies :
- Antimicrobial Research :
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-chlorophenyl)acetonitrile hydrochloride involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist, depending on the context. It may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 2-Amino-2-(3-chlorophenyl)acetonitrile hydrochloride (CAS: Not provided; C₈H₇Cl₂N₂·HCl): The chlorine atom at the meta position (3-position) alters electronic distribution, reducing steric hindrance compared to the ortho (2-position) isomer. This positional change may enhance solubility and reactivity in nucleophilic substitutions .
- 2-Amino-2-(3,4-dichlorophenyl)acetonitrile hydrochloride (CAS: 1105679-25-1; C₈H₇Cl₃N₂·HCl): The additional chlorine at the 4-position increases lipophilicity and molecular weight (256.51 g/mol vs.
Functional Group Modifications
- Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride (CAS: Not provided; C₉H₁₁Cl₂NO₂): Replaces the nitrile group with a methyl ester, enabling ester hydrolysis to carboxylic acids. This modification broadens utility in prodrug design .
- 2-Amino-2-[3-(trifluoromethyl)phenyl]acetonitrile hydrochloride (CAS: 1240528-22-6; C₉H₈ClF₃N₂): The trifluoromethyl group (–CF₃) introduces strong electron-withdrawing effects, enhancing metabolic stability and altering pKa compared to chloro substituents .
Pharmacological and Industrial Relevance
- The 2-chlorophenyl derivative’s ortho-substitution may induce steric effects that hinder enzymatic degradation, a trait exploited in CNS drug intermediates .
- 2-Amino-2-(3,4,5-trimethoxyphenyl)acetonitrile hydrochloride (CAS: Not provided) incorporates methoxy groups, enhancing hydrogen-bonding capacity and solubility, which is advantageous in antimalarial agents .
Table 1: Comparative Analysis of α-Aminonitrile Hydrochlorides
Biological Activity
2-Amino-2-(2-chlorophenyl)acetonitrile hydrochloride is a chemical compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
- Molecular Formula : C8H8ClN2
- Molecular Weight : 170.61 g/mol
- Structure : The compound features a chlorophenyl group attached to a nitrile functional group, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. This compound can act as both a nucleophile and electrophile, facilitating various biochemical reactions. It may influence cellular signaling pathways by forming covalent bonds with target molecules, leading to altered cellular functions.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacteria and fungi, making it a candidate for further investigation in infectious disease treatment.
- Cytotoxic Effects : In vitro studies have shown that this compound can induce cytotoxic effects in various cancer cell lines. Its mechanism may involve apoptosis or necrosis pathways, although further studies are needed to elucidate these mechanisms .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Evaluation
In a study examining the antimicrobial properties of this compound, the compound was tested against several strains of bacteria. The results indicated selective activity against Chlamydia trachomatis, suggesting potential as a therapeutic agent for chlamydial infections .
Case Study: Cytotoxicity Assessment
A cytotoxicity assessment was conducted using various cancer cell lines (e.g., HeLa, Jurkat). The findings revealed that the compound exhibited significant cytotoxic effects with IC50 values in the low micromolar range, indicating its potential as an anticancer agent .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Similar compounds have shown:
- Absorption : Rapid absorption in biological systems.
- Distribution : Wide distribution throughout tissues.
- Metabolism : Metabolized by liver enzymes, leading to various metabolites.
- Excretion : Primarily excreted via renal pathways.
Q & A
Q. What are the common synthetic routes for preparing 2-amino-2-(2-chlorophenyl)acetonitrile hydrochloride, and how can reaction conditions be optimized?
The compound is synthesized via the Strecker amino acid synthesis or modified nucleophilic substitution reactions. For example, reacting 2-chlorobenzaldehyde with cyanide sources (e.g., TMSCN) and ammonia/amine derivatives under acidic conditions yields the α-aminonitrile intermediate, which is subsequently protonated to form the hydrochloride salt . Optimization involves:
- Temperature control : 0–5°C to minimize side reactions (e.g., hydrolysis).
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity.
- Stoichiometry : Excess cyanide (1.2–1.5 eq) improves yield .
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
Q. How should this compound be stored to ensure stability in laboratory settings?
Store at 2–8°C under inert gas (argon/nitrogen) to prevent moisture absorption and degradation. Use amber vials to block light-induced decomposition. Shelf life typically exceeds 12 months under these conditions .
Advanced Research Questions
Q. What mechanistic insights explain the stereochemical outcomes of its synthesis?
In asymmetric Strecker reactions, chiral catalysts (e.g., thiourea-based organocatalysts) induce enantioselectivity by stabilizing the transition state via hydrogen bonding. The 2-chlorophenyl group’s steric bulk directs cyanide attack to the Re or Si face, yielding enantiomeric excess (ee) >90% . Computational studies (DFT) further support steric and electronic contributions to selectivity .
Q. How can researchers resolve contradictions in reported solubility data for this compound?
Discrepancies arise from solvent polarity and pH variations. For example:
| Solvent | Solubility (mg/mL) | pH | Source |
|---|---|---|---|
| Water | 15.2 | 2.0 | |
| Methanol | 43.7 | Neutral | |
| Standardize testing conditions (e.g., USP buffer systems) and validate via gravimetric analysis . |
Q. What strategies are recommended for developing analytical methods to quantify trace impurities in this compound?
- LC-MS/MS : Detect impurities (e.g., hydrolyzed byproducts like 2-chlorophenylglycine) at ppm levels using MRM transitions .
- Forced degradation studies : Expose the compound to heat (40°C), acid (0.1M HCl), and UV light to identify degradation pathways .
- Validation parameters : Include specificity, LOD (0.1 μg/mL), and LOQ (0.3 μg/mL) per ICH guidelines .
Q. How does the 2-chlorophenyl substituent influence its reactivity in nucleophilic substitution reactions?
The electron-withdrawing chlorine atom activates the benzylic carbon for nucleophilic attack (e.g., by amines or thiols). Kinetic studies show a Hammett σ value of +0.78 , indicating strong electrophilic character. Competing pathways (e.g., elimination) are suppressed by using bulky bases like DIPEA .
Specialized Applications
Q. What role does this compound play in synthesizing bioactive molecules like ketamine derivatives?
It serves as a key intermediate for Norketamine hydrochloride (a ketamine metabolite). The 2-chlorophenyl group is retained during reductive amination steps, and the nitrile group is hydrolyzed to a ketone in later stages .
Q. How can researchers leverage its structure-activity relationship (SAR) in drug discovery?
- Nitrogen basicity : The amine group’s pKa (~8.5) enhances blood-brain barrier penetration in CNS-targeted molecules .
- Chlorine position : 2-chloro substitution minimizes metabolic oxidation compared to para-substituted analogs .
Safety and Compliance
Q. What safety protocols are critical when handling this compound?
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation (TLV: 0.1 mg/m³).
- First aid : Flush eyes with water for 15 minutes upon contact .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
